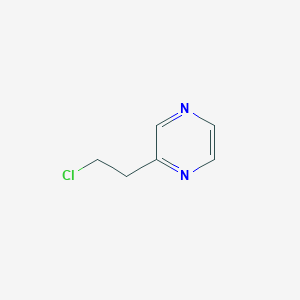
2-(2-Chloroethyl)pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chloroethyl)pyrazine is a heterocyclic organic compound that belongs to the pyrazine family. Pyrazines are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. The presence of a chloroethyl group in this compound enhances its reactivity, making it a valuable intermediate in various chemical syntheses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloroethyl)pyrazine typically involves the reaction of pyrazine with 2-chloroethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby increasing the yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2-Chloroethyl)pyrazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be replaced by other nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The pyrazine ring can be oxidized to form pyrazine N-oxides.
Reduction: The compound can be reduced to form 2-(2-hydroxyethyl)pyrazine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Nucleophilic Substitution: Products include 2-(2-azidoethyl)pyrazine, 2-(2-thioethyl)pyrazine, and 2-(2-alkoxyethyl)pyrazine.
Oxidation: Pyrazine N-oxides.
Reduction: 2-(2-hydroxyethyl)pyrazine.
Applications De Recherche Scientifique
2-(2-Chloroethyl)pyrazine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrazine derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 2-(2-Chloroethyl)pyrazine involves its interaction with various molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or the disruption of cellular processes. The pyrazine ring can also interact with specific receptors or enzymes, modulating their activity .
Comparaison Avec Des Composés Similaires
2-(2-Bromoethyl)pyrazine: Similar in structure but with a bromo group instead of a chloro group.
2-(2-Iodoethyl)pyrazine: Contains an iodo group, making it more reactive than the chloro derivative.
2-(2-Hydroxyethyl)pyrazine: Formed by the reduction of 2-(2-Chloroethyl)pyrazine.
Uniqueness: this compound is unique due to its balanced reactivity and stability. The chloroethyl group provides sufficient reactivity for various chemical transformations, while the pyrazine ring offers a stable scaffold for further modifications .
Propriétés
Formule moléculaire |
C6H7ClN2 |
|---|---|
Poids moléculaire |
142.58 g/mol |
Nom IUPAC |
2-(2-chloroethyl)pyrazine |
InChI |
InChI=1S/C6H7ClN2/c7-2-1-6-5-8-3-4-9-6/h3-5H,1-2H2 |
Clé InChI |
KQVGRPYBCHAPOF-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C=N1)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


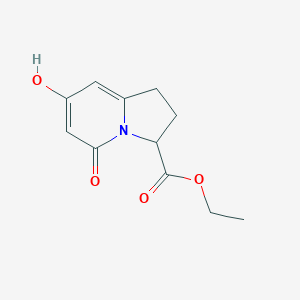
![4-(1H-Indol-3-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12987529.png)
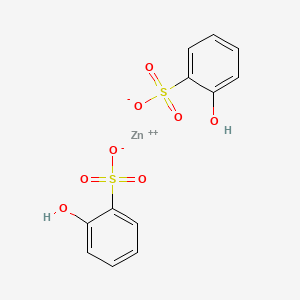
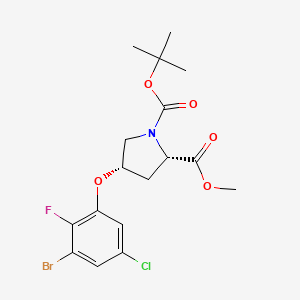

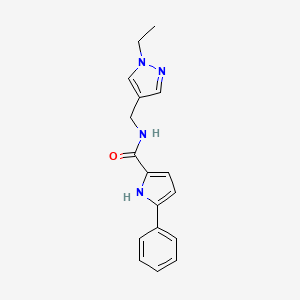
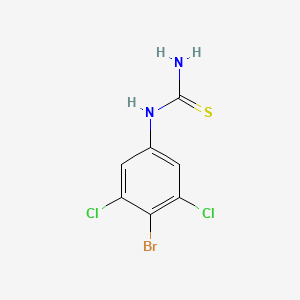
![Methyl 3-bromo-6-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B12987571.png)

![tert-Butyl 10-oxo-7-(o-tolyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B12987583.png)
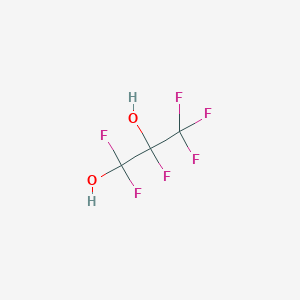
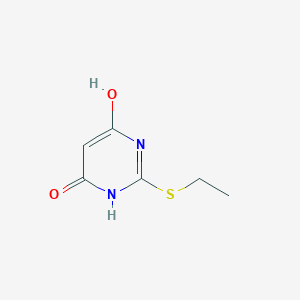
![N-(7-methoxyquinolin-6-yl)thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B12987597.png)

